molecular formula C13H13BrN2O B3032239 1-Benzyl-3-carbamoylpyridin-1-ium bromide CAS No. 13076-43-2

1-Benzyl-3-carbamoylpyridin-1-ium bromide

Cat. No.: B3032239
CAS No.: 13076-43-2
M. Wt: 293.16 g/mol
InChI Key: JVLSWCJLFBOMJY-UHFFFAOYSA-N
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Description

1-Benzyl-3-carbamoylpyridin-1-ium bromide is an organic compound with the molecular formula C13H13N2O.Br. It is known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its white solid form and high solubility in organic solvents .

Preparation Methods

The synthesis of 1-Benzyl-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-carbamoylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-carbamoylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. It acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. The molecular pathways involved depend on the specific reaction it catalyzes, but generally, it facilitates the formation and breaking of chemical bonds .

Comparison with Similar Compounds

1-Benzyl-3-carbamoylpyridin-1-ium bromide can be compared with other similar compounds, such as:

    1-Benzyl-3-carbamoylpyridinium chloride: Similar in structure but with a chloride ion instead of bromide.

    1-Benzyl-3-methylpyridinium bromide: Differing by the presence of a methyl group instead of a carbamoyl group.

    1-Benzyl-3-carbamoylpyridinium iodide: Similar structure with an iodide ion instead of bromide.

The uniqueness of this compound lies in its specific reactivity and catalytic properties, which make it particularly useful in certain organic synthesis reactions .

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.BrH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLSWCJLFBOMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432938
Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13076-43-2
Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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